molecular formula C39H52O6 B533695 14-methoxy IG (isogarcinol)

14-methoxy IG (isogarcinol)

Cat. No.: B533695
M. Wt: 616.8 g/mol
InChI Key: GEMUMPJYCDKSDU-OAKZDBKWSA-N
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Description

Preparation Methods

The preparation of LTK-14 involves semi-synthetic routes starting from garcinol. The synthetic process includes several steps such as hydroxylation and methoxylation under specific reaction conditions. The crystal structure of LTK-14 has been optimized and energy minimized to ensure its stability . Industrial production methods for LTK-14 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

LTK-14 undergoes various chemical reactions, including:

    Oxidation: LTK-14 can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in LTK-14.

    Substitution: LTK-14 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

LTK-14 has several scientific research applications:

Mechanism of Action

LTK-14 exerts its effects by selectively inhibiting histone acetyltransferase p300. This inhibition affects the acetylation of histones, leading to changes in gene expression. The molecular targets of LTK-14 include the p300/CBP-associated factor, which plays a crucial role in regulating transcription and chromatin structure .

Comparison with Similar Compounds

LTK-14 is unique compared to other similar compounds due to its selective inhibition of histone acetyltransferase p300. Similar compounds include:

Properties

Molecular Formula

C39H52O6

Molecular Weight

616.8 g/mol

IUPAC Name

(1S,3S,9R,11R)-7-(3-hydroxy-4-methoxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione

InChI

InChI=1S/C39H52O6/c1-23(2)12-15-27-21-38-22-28(16-13-24(3)4)37(9,10)45-34(38)31(32(41)26-14-17-30(44-11)29(40)20-26)33(42)39(35(38)43,36(27,7)8)19-18-25(5)6/h12-14,17-18,20,27-28,40H,15-16,19,21-22H2,1-11H3/t27-,28+,38+,39+/m1/s1

InChI Key

GEMUMPJYCDKSDU-OAKZDBKWSA-N

Isomeric SMILES

CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C

SMILES

O=C1C(C(C2=CC=C(OC)C(O)=C2)=O)=C3OC(C)(C)[C@@H](C/C=C(C)\C)C[C@]43C[C@@H](C/C=C(C)\C)C(C)(C)[C@]1(C/C=C(C)\C)C4=O

Canonical SMILES

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LTK-14;  LTK 14;  LTK14.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-methoxy IG (isogarcinol)
Reactant of Route 2
14-methoxy IG (isogarcinol)
Reactant of Route 3
14-methoxy IG (isogarcinol)
Reactant of Route 4
14-methoxy IG (isogarcinol)
Reactant of Route 5
14-methoxy IG (isogarcinol)
Reactant of Route 6
14-methoxy IG (isogarcinol)

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